molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane

5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane

Cat. No.: B15289533
M. Wt: 430.7 g/mol
InChI Key: CGMMVQPBUJBHBM-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. It is characterized by the presence of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This compound is often used as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .

Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .

Mechanism of Action

The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Uniqueness: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane

InChI

InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9-

InChI Key

CGMMVQPBUJBHBM-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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